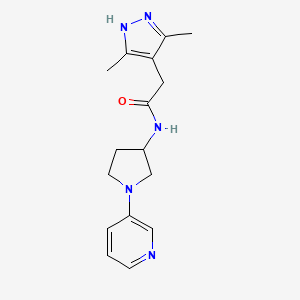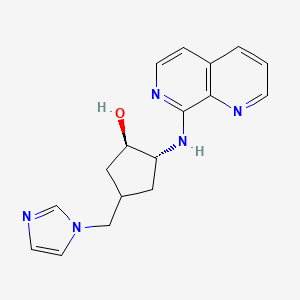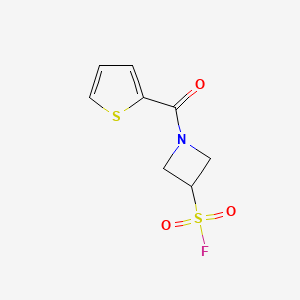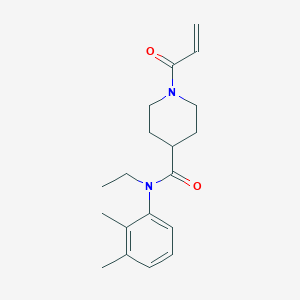![molecular formula C13H15FN2O3S B7450403 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride, commonly known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has been shown to irreversibly inhibit serine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
Wirkmechanismus
PMSF irreversibly inhibits serine proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action makes PMSF a highly specific protease inhibitor that can be used to study the function of individual enzymes.
Biochemical and physiological effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its protease inhibitory activity, it has been shown to inhibit platelet aggregation, induce apoptosis in cancer cells, and modulate the activity of ion channels. PMSF has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMSF is its specificity for serine proteases. This makes it a valuable tool for studying the function of individual enzymes. Additionally, PMSF is relatively stable and has a long shelf life, which makes it easy to use in lab experiments. However, PMSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on PMSF. One area of interest is the development of more specific protease inhibitors that can target individual enzymes with greater precision. Another area of interest is the use of PMSF in drug discovery, as it has been shown to have anticancer and anti-inflammatory effects. Additionally, PMSF could be used in the development of new therapies for diseases that are characterized by abnormal protease activity, such as Alzheimer's disease and cystic fibrosis.
Synthesemethoden
PMSF can be synthesized using a variety of methods, including the reaction of piperazine with benzofuran-5-carboxaldehyde followed by treatment with sulfonyl chloride. Alternatively, it can be synthesized by reacting piperazine with 4-chlorobenzaldehyde followed by treatment with sodium azide and sodium borohydride. Both methods yield PMSF with high purity and yield.
Wissenschaftliche Forschungsanwendungen
PMSF is commonly used in scientific research as a protease inhibitor. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of these enzymes in biological processes. PMSF has also been used to study the proteolytic processing of proteins, as well as to prevent protein degradation during purification.
Eigenschaften
IUPAC Name |
4-(1-benzofuran-5-ylmethyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-20(17,18)16-6-4-15(5-7-16)10-11-1-2-13-12(9-11)3-8-19-13/h1-3,8-9H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVKIXKBAXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)



![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)


![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)